molecular formula C10H8BrN3O B8669851 2-(2-Bromophenoxy)pyrimidin-5-amine

2-(2-Bromophenoxy)pyrimidin-5-amine

Cat. No. B8669851
M. Wt: 266.09 g/mol
InChI Key: MJUVYOUALUBSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenoxy)pyrimidin-5-amine is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromophenoxy)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenoxy)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Bromophenoxy)pyrimidin-5-amine

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

2-(2-bromophenoxy)pyrimidin-5-amine

InChI

InChI=1S/C10H8BrN3O/c11-8-3-1-2-4-9(8)15-10-13-5-7(12)6-14-10/h1-6H,12H2

InChI Key

MJUVYOUALUBSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(2-bromophenoxy)-5-nitropyrimidine (5.30 g, 17.9 mmol) in DMF (35.8 ml, 17.9 mmol) was added tin (II) chloride (17.0 g, 89.5 mmol) and water (4.48 ml, 17.9 mmol). The reaction was sonicated for 15 min and became deep red and exothermic in nature. The reaction was stirred at RT. After 4 h, the reaction was diluted with EtOAc, cooled to 0° C. and neutralized with 10% NaOH. Tin residue precipitated out of the solution. The reaction was diluted with EtOAc. The suspension was allowed to settle. The organic layer was decanted and passed through a fritted funnel. This procedure was repeated two more times to extract product into the organic layer. The organic layer, containing the product, was washed with brine, dried over MgSO4, filtered, and concentrated. The product was purified by column chromatography on silica gel using 90:10 DCM:(90:10:1 DCM:MeOH:NH4OH). Upon concentration of the product fractions, the resulting brown solid was dissolved/suspended in DCM, washed with water to remove the DMF, washed with brine, dried over MgSO4, filtered, and concentrated. Yellow solid, 2-(2-bromophenoxy)pyrimidin-5-amine was obtained. MS Calc'd for C10H8BrN3O: [M]+=265. Found: [M+H]+=266, [M+2H]+=267.
Quantity
5.3 g
Type
reactant
Reaction Step One
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Quantity
35.8 mL
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reactant
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17 g
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reactant
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Quantity
4.48 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

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